5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine
Overview
Description
5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[1,5-a]pyrimidines. The structure of this compound consists of a triazolo-pyrimidine core with a cyclohexylphenyl substituent at the 5-position, which contributes to its unique chemical properties and biological activities .
Mechanism of Action
Target of Action
The primary targets of 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine are Cyclin-dependent kinase 2 (CDK2) and Cyclin-A2 . These proteins play a crucial role in cell cycle regulation, and their inhibition can lead to cell cycle arrest, making them attractive targets for anticancer therapies .
Mode of Action
The compound interacts with its targets (CDK2 and Cyclin-A2) by binding to their active sites, thereby inhibiting their activity . This inhibition disrupts the normal progression of the cell cycle, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
The inhibition of CDK2 and Cyclin-A2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the activation of apoptosis pathways, resulting in the death of cancer cells .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (adme) properties would significantly impact its bioavailability and therapeutic efficacy .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDK2 and Cyclin-A2, disruption of the cell cycle, and induction of apoptosis . These effects can lead to the death of cancer cells, demonstrating the compound’s potential as an anticancer agent .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, the compound’s synthesis under microwave conditions has been established as a catalyst-free, additive-free, and eco-friendly method . This method demonstrates a broad substrate scope and good functional group tolerance, resulting in the formation of products in good-to-excellent yields . Furthermore, the scale-up reaction and late-stage functionalization of the compound further demonstrate its synthetic utility .
Biochemical Analysis
Biochemical Properties
[1,2,4]triazolo[1,5-a]pyrimidines have been found to interact with various enzymes and proteins
Cellular Effects
Related [1,2,4]triazolo[1,5-a]pyrimidines have been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-cyclohexylbenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst can lead to the formation of the desired compound . The reaction is typically carried out under reflux conditions in a suitable solvent such as ethanol or methanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. Catalysts supported on magnetic nanoparticles, such as Schiff base zinc complexes, have been employed to enhance the yield and selectivity of the reaction . These catalysts can be easily recovered and reused, making the process more sustainable and cost-effective.
Chemical Reactions Analysis
Types of Reactions
5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the triazolo-pyrimidine core and the cyclohexylphenyl substituent.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of corresponding oxidized products.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound to yield reduced derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various alkylated or acylated products .
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[1,5-a]pyrimidine: The parent compound without the cyclohexylphenyl substituent.
[1,2,4]Triazolo[1,5-c]pyrimidine: An isomer with a different arrangement of the triazole and pyrimidine rings.
[1,2,3]Triazolo[1,5-a]pyrimidine: Another isomer with a different triazole ring.
Uniqueness
The presence of the cyclohexylphenyl substituent at the 5-position of the triazolo-pyrimidine core distinguishes 5-(4-Cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine from other similar compounds. This unique structural feature contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
5-(4-cyclohexylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4/c1-2-4-13(5-3-1)14-6-8-15(9-7-14)16-10-11-21-17(20-16)18-12-19-21/h6-13H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZGHFSMINJQBBI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=CC=C(C=C2)C3=NC4=NC=NN4C=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210966 | |
Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.35 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
865658-22-6 | |
Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=865658-22-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(4-Cyclohexylphenyl)[1,2,4]triazolo[1,5-a]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101210966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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